molecular formula C7H10N2O2 B1486792 6-(Ethoxymethyl)pyrimidin-4-ol CAS No. 2092803-56-8

6-(Ethoxymethyl)pyrimidin-4-ol

Cat. No.: B1486792
CAS No.: 2092803-56-8
M. Wt: 154.17 g/mol
InChI Key: QCRGSADTUASVSZ-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)pyrimidin-4-ol is a synthetic pyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in nucleic acids and numerous bioactive molecules . This compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. Pyrimidine-based compounds are extensively investigated for a wide spectrum of biological activities. Research indicates that such derivatives can be designed to exhibit anti-inflammatory effects by modulating key inflammatory mediators like prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) . Furthermore, the pyrimidine core is a key structural component in the development of antimicrobial and antiviral agents, with applications in targeting conditions such as tuberculosis and other infectious diseases . The ethoxymethyl substituent on the pyrimidine ring offers a site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes only, specifically for use in laboratory experiments. It is not approved for use in humans, animals, or for any diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(ethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-4-6-3-7(10)9-5-8-6/h3,5H,2,4H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRGSADTUASVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table: Summary of Reported Synthetic Conditions

Reference Starting Material Ethoxymethylating Agent Base Solvent Temp. Yield (%) Purification
Pyrimidin-4-ol Ethyl chloroformate K2CO3 Acetone RT–reflux 60–80 Recrystallization
Cyclopropyl precursor Ethoxymethyl halide NaH DMF 40–60°C 55–75 Chromatography

Note: Actual yields may vary depending on scale, reagent purity, and workup efficiency.

Additional Notes

  • Alternative Approaches: Multi-step procedures involving protection and deprotection of hydroxyl groups can be employed for regioselective synthesis but are less common due to increased complexity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is typically used to monitor reaction progress.
  • Safety Considerations: Ethyl chloroformate and related reagents require careful handling due to their reactivity and potential toxicity.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Ethoxymethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation by binding to their active sites and preventing substrate interaction .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimidin-4-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications/Activities References
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol C₁₂H₁₂N₂O₂ 216.24 183–185 Methoxymethyl (C6), phenyl (C2) Plant activator (PPA2 analog)
2-Isopropyl-6-(methoxymethyl)pyrimidin-4-ol C₉H₁₄N₂O₂ 182.22 Not reported Methoxymethyl (C6), isopropyl (C2) Not specified
6-Methyl-2-(methylthio)pyrimidin-4-ol C₆H₈N₂OS 156.21 224–226 Methyl (C6), methylthio (C2) Synthetic intermediate
6-(Chloromethyl)-2-phenylpyrimidin-4-ol C₁₁H₉ClN₂O 220.66 Not reported Chloromethyl (C6), phenyl (C2) Potential antibacterial agent
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ 141.13 Not reported Amino (C6), methoxy (C2) Biochemical research

Key Observations :

  • Melting Points : Derivatives with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (183–185°C) than aliphatic analogs (e.g., methylthio derivatives at 224–226°C ), likely due to π-π stacking interactions.
  • Reactivity : Chloromethyl groups (e.g., in ) may confer higher electrophilicity, enabling nucleophilic substitution reactions in synthesis.

Antibacterial Activity

Pyrimidine derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) show enhanced antibacterial activity. For example, 2-(4-Trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (from ) exhibits potent activity against Staphylococcus aureus.

Plant Growth Regulation

The methoxymethyl analog PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol) acts as a plant activator, inducing resistance to bacterial infections in Arabidopsis . Ethoxymethyl substitution could prolong activity due to slower metabolic degradation compared to methoxymethyl, though this requires experimental validation.

Drug Discovery and Catalysis

  • Catalytic Applications : 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol serves as a catalyst in organic synthesis and drug metabolism studies . Ethoxymethyl derivatives may offer alternative steric environments for substrate binding.
  • Receptor Agonists : Pyrimidines like KP-156 (2-(piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol) target vitamin D receptors . Substituent positioning (e.g., ethoxymethyl vs. piperidinyl) critically affects receptor binding affinity.

Biological Activity

6-(Ethoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol
  • Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of 6-(ethoxymethyl)pyrimidin-4-ol is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways related to cell growth and apoptosis. This modulation is crucial for its potential therapeutic applications, particularly in cancer therapy where it can reduce tumor growth and enhance apoptosis of cancer cells .

Antimicrobial Activity

Research indicates that 6-(ethoxymethyl)pyrimidin-4-ol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is hypothesized as the mechanism behind its antimicrobial effects.

Table 1: Antimicrobial Efficacy of 6-(Ethoxymethyl)pyrimidin-4-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus200 μg/mLEffective against Gram-positive bacteria
Escherichia coli400 μg/mLEffective against Gram-negative bacteria
Klebsiella pneumoniae256 μg/mLLimited efficacy noted

Anticancer Properties

The anticancer potential of this compound has been explored through various cellular assays. Notably, it has demonstrated selective cytotoxicity against certain cancer cell lines, including breast cancer (e.g., ZR75) and other epithelial cancers. The compound's efficacy is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 6-(ethoxymethyl)pyrimidin-4-ol on several cancer cell lines using the MTT assay. The results indicated:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 0.09 ± 0.0085 µM
  • Cell Line : A549 (lung cancer)
    • IC50 Value : 0.03 ± 0.0056 µM
  • Cell Line : Colo-205 (colorectal cancer)
    • IC50 Value : 0.01 ± 0.074 µM

These findings suggest that the compound exhibits potent anticancer activity, surpassing traditional chemotherapeutic agents in some cases .

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the efficacy of 6-(ethoxymethyl)pyrimidin-4-ol, a comparison with other pyrimidine derivatives was conducted:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
6-(Ethoxymethyl)pyrimidin-4-ol ModerateHigh
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol HighModerate
Benzylsulfanyl derivative HighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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